molecular formula C21H23NO3S B6477050 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 2640963-95-5

2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No. B6477050
CAS RN: 2640963-95-5
M. Wt: 369.5 g/mol
InChI Key: HTYGZZSYIHOKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide, also known as MMPB, is a type of synthetic organic compound that has been used in scientific research and laboratory experiments. It is a white crystalline solid that can be used in various forms and concentrations. MMPB is a versatile compound that has been used in a variety of applications, including synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide has been used in a variety of scientific research applications, including drug development and biochemical and physiological studies. It has been used as a model compound for the study of drug metabolism and pharmacokinetics, as well as for the synthesis of novel drugs. It has also been used in the study of enzyme inhibition and protein-protein interactions. In addition, 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide has been used in the study of the biochemical and physiological effects of drugs, as well as in the study of enzyme-catalyzed reactions.

Mechanism of Action

2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide has been found to act as an inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). CYP3A4 is a member of the cytochrome P450 family of enzymes, which are responsible for the metabolism of a variety of drugs and other compounds. 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide has been found to inhibit CYP3A4 by competing with its substrate, thus preventing the enzyme from metabolizing drugs or other compounds.
Biochemical and Physiological Effects
2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes, including CYP3A4 and other cytochrome P450 enzymes. It has also been found to modulate the activity of various receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. In addition, 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide has been found to modulate the activity of various transporters, including the human organic cation transporter 1 (OCT1).

Advantages and Limitations for Lab Experiments

2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its versatility, as it can be used in a variety of forms and concentrations. In addition, 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide is relatively stable, making it suitable for a variety of laboratory experiments. However, 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide is also known to have a strong odor, which can be an issue in some laboratory settings.

Future Directions

The use of 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide in scientific research and laboratory experiments has a number of potential future directions. One potential future direction is the development of new drugs and therapeutic agents based on 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide. In addition, 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide could be used to study the effects of drugs on various biochemical and physiological processes, as well as to study the mechanism of action of various drugs. Furthermore, 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide could be used to study the effects of environmental factors on various biochemical and physiological processes. Finally, 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide could be used to study the effects of various genetic factors on various biochemical and physiological processes.

Synthesis Methods

2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with an amine in the presence of a base, such as sodium hydroxide or potassium carbonate. The Michael addition reaction involves the reaction of an enolate with an electrophile, such as an aldehyde or ketone, in the presence of a base. Both reactions can be used to synthesize 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide.

properties

IUPAC Name

2-methoxy-4-methyl-N-naphthalen-2-yl-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-14(2)19-13-21(20(25-4)11-15(19)3)26(23,24)22-18-10-9-16-7-5-6-8-17(16)12-18/h5-14,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYGZZSYIHOKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.